5-(3-Methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-ol
Description
Properties
Molecular Formula |
C7H11N3O2 |
|---|---|
Molecular Weight |
169.18 g/mol |
IUPAC Name |
5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-ol |
InChI |
InChI=1S/C7H11N3O2/c1-4-9-7(12-10-4)6-2-5(11)3-8-6/h5-6,8,11H,2-3H2,1H3 |
InChI Key |
RQRFWAWOFJENSO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC(=N1)C2CC(CN2)O |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Amidoximes with Carboxylic Acid Derivatives
The most widely reported method involves cyclocondensation between pyrrolidine-3-ol-derived amidoximes and activated carboxylic acid derivatives. This approach leverages the nucleophilic nature of amidoximes to form the 1,2,4-oxadiazole ring.
Traditional Acyl Chloride Route
Amidoximes react with acyl chlorides under basic conditions to form intermediates that cyclize upon heating. For example, the reaction of 5-(hydroxyamino)pyrrolidin-3-ol with 3-methyl-1,2,4-oxadiazole-5-carbonyl chloride in tetrahydrofuran (THF) at 80°C yields the target compound in 65–72% purity. However, this method often requires stringent anhydrous conditions and generates stoichiometric HCl, complicating purification.
Carboxylic Acid Activation via Coupling Reagents
Modern variants employ coupling agents like propylphosphonic anhydride (T3P) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to activate carboxylic acids. A 2020 study demonstrated that treating 3-methyl-1,2,4-oxadiazole-5-carboxylic acid with EDC and hydroxybenzotriazole (HOBt) in dichloromethane (DCM), followed by reaction with pyrrolidin-3-ol-derived amidoxime, achieved an 84% yield. This method minimizes side products and is scalable, though reagent costs remain high.
Table 1: Comparison of Cyclocondensation Methods
| Method | Reagents | Yield (%) | Purity (%) | Key Limitations |
|---|---|---|---|---|
| Acyl Chloride | THF, 80°C | 65–72 | 90–95 | HCl byproduct, moisture-sensitive |
| T3P-Mediated | T3P, DCM, rt | 78 | 98 | High reagent cost |
| EDC/HOBt | EDC, HOBt, DCM | 84 | 97 | Extended reaction time (24 h) |
1,3-Dipolar Cycloaddition of Nitrile Oxides
Nitrile oxides, generated in situ from hydroxamoyl chlorides, undergo [3+2] cycloaddition with nitriles to form the oxadiazole ring. This method is advantageous for introducing substituents at the 3-position of the oxadiazole.
Synthesis of 3-Methyl-1,2,4-oxadiazole Precursor
A 2025 study reported the reaction of chlorooxime (derived from 3-methylbutyronitrile) with pyrrolidin-3-ol nitrile in the presence of platinum(IV) chloride. The reaction proceeds at 25°C in acetonitrile, yielding the oxadiazole-pyrrolidine adduct in 58% yield. However, low solubility of platinum catalysts and competing dimerization of nitrile oxides limit efficiency.
Microwave-Assisted Optimization
Microwave irradiation (MWI) at 150°C for 10 minutes enhances reaction rates and reduces dimerization. Using MWI, the same cycloaddition achieved a 73% yield with 99% regioselectivity. This green chemistry approach reduces solvent use but requires specialized equipment.
Vilsmeier Reagent-Mediated One-Pot Synthesis
The Vilsmeier reagent (POCl3/DMF) activates carboxylic acids for direct coupling with amidoximes, enabling a one-pot synthesis. A 2017 protocol detailed the reaction of 3-methyl-1,2,4-oxadiazole-5-carboxylic acid with pyrrolidin-3-ol amidoxime in DMF at 0°C, followed by slow warming to 25°C. The product was isolated in 89% yield after column chromatography. This method is notable for avoiding intermediate isolation but demands careful temperature control.
Stereoselective Synthesis of Enantiomers
The compound’s bioactivity often depends on stereochemistry, necessitating enantioselective routes.
Chiral Auxiliary Approach
Using (R)- or (S)-pyrrolidin-3-ol derivatives, researchers achieved diastereomeric control. For instance, (3R,5S)-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-ol was synthesized via a chiral oxazolidinone auxiliary, yielding >99% enantiomeric excess (ee) after auxiliary removal with trifluoroacetic acid.
Enzymatic Resolution
Lipase-catalyzed kinetic resolution of racemic 5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-ol acetates in tert-butyl methyl ether (TBME) provided both enantiomers with 92–95% ee. While efficient, this method requires expensive enzymes and multi-step workup.
Table 2: Stereoselective Synthesis Outcomes
| Method | Catalyst/Reagent | ee (%) | Yield (%) |
|---|---|---|---|
| Chiral Auxiliary | Oxazolidinone, TFA | >99 | 68 |
| Enzymatic Resolution | Candida antarctica lipase | 92–95 | 45–50 |
Chemical Reactions Analysis
Types of Reactions
5-(3-Methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: NaH in DMF with alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Neurodegenerative Disorders
One of the most promising applications of 5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-ol is in the treatment of tau-mediated neurodegenerative disorders such as Alzheimer's disease and progressive supranuclear palsy. Research indicates that compounds with similar oxadiazole structures can inhibit the aggregation of tau proteins, which is a hallmark of these diseases. A patent describes methods for using such compounds to treat tauopathies, highlighting their potential to offer more than just symptomatic relief by targeting the underlying pathology of neurodegeneration .
Plant Growth Regulation
In agricultural biotechnology, derivatives of oxadiazole compounds have been investigated for their ability to act as growth regulators. Research has shown that synthetic low molecular weight heterocyclic compounds can stimulate vegetative growth in plants such as maize (Zea mays L.). The application of these compounds has demonstrated significant increases in chlorophyll content and overall plant growth metrics compared to control groups .
Case Study: Maize Growth Enhancement
A study focused on the effects of synthetic heterocyclic compounds on maize growth revealed that these compounds could serve as effective substitutes for traditional phytohormones like auxins and cytokinins. The application resulted in enhanced photosynthetic activity and improved chlorophyll synthesis, leading to better growth outcomes for maize seedlings .
Mechanism of Action
The mechanism of action of 5-(3-Methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-ol involves its interaction with specific molecular targets. The oxadiazole ring can act as a bioisostere of amides, enhancing the compound’s stability and binding affinity to biological targets. This interaction can modulate various pathways, such as inhibiting enzymes or blocking receptor sites, leading to its observed biological effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Oxadiazole Ring
Ethyl vs. Methyl Substituents
- Molecular weight: 183.21 g/mol (free base) vs. 182.20 g/mol for the methyl variant . Biological implications: Ethyl substitution may improve binding to hydrophobic pockets in target proteins but could reduce solubility.
Aromatic Substituents
3-Phenyl-1,2,4-oxadiazole analogs :
Trifluoromethylphenyl Substituents :
Modifications on the Pyrrolidine Ring
Hydroxyl Group Derivatives
- Hydrochloride Salts :
Urea and Carbamate Derivatives
- Example: ((1,2,4-Oxadiazol-5-yl)pyrrolidin-3-yl)ureidyl derivatives (): Urea moieties introduce additional hydrogen-bond donors/acceptors, critical for binding to enzymes like kinases .
Biological Activity
5-(3-Methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-ol is a compound of significant interest due to its potential biological activities. This article explores the compound's structural characteristics, biological properties, and relevant research findings.
Chemical Structure and Properties
The chemical formula for 5-(3-Methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-ol is with a molecular weight of approximately 172.19 g/mol. The compound features a pyrrolidine ring substituted with a 3-methyl-1,2,4-oxadiazole moiety, which is crucial for its biological activity.
| Property | Value |
|---|---|
| CAS Number | 1707152-28-0 |
| Molecular Formula | C7H12N3O2 |
| Molecular Weight | 172.19 g/mol |
| IUPAC Name | 5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-ol hydrochloride |
Antimicrobial Properties
Research indicates that compounds containing oxadiazole rings exhibit notable antimicrobial properties. For instance, derivatives of pyrrolidine have shown effective antibacterial activity against various strains of bacteria. In vitro studies have demonstrated that certain pyrrolidine derivatives possess minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 µg/mL against Staphylococcus aureus and Escherichia coli .
The mechanism behind the antimicrobial activity of 5-(3-Methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-ol may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth. The oxadiazole group is known to enhance the lipophilicity of compounds, allowing better membrane penetration and interaction with microbial targets.
Case Studies
-
Study on Antimicrobial Efficacy :
A study investigated the antibacterial activity of various oxadiazole derivatives including 5-(3-Methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-ol. The results indicated significant inhibition against Gram-positive bacteria with MIC values comparable to established antibiotics . -
In Vivo Studies :
In vivo studies demonstrated that the administration of this compound in animal models resulted in reduced bacterial load in infected tissues, suggesting its potential as a therapeutic agent in treating bacterial infections .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
